molecular formula C10H14INO2S B5495343 N-(2-iodophenyl)-1-butanesulfonamide

N-(2-iodophenyl)-1-butanesulfonamide

Cat. No. B5495343
M. Wt: 339.20 g/mol
InChI Key: LCOLLNYWYXHJJO-UHFFFAOYSA-N
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Description

“N-(2-iodophenyl)-1-butanesulfonamide” is a chemical compound that likely contains an iodophenyl group (a phenyl ring with an iodine substituent) and a butanesulfonamide group (a sulfonamide attached to a butane chain). This compound could potentially be used in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through palladium-catalyzed reactions . These reactions often involve the generation of aryl radicals from aryl halides, followed by various coupling and cyclization steps .


Chemical Reactions Analysis

In general, compounds with iodophenyl groups can undergo a variety of chemical reactions, including coupling reactions and cyclization reactions . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.

Future Directions

The future directions for research on “N-(2-iodophenyl)-1-butanesulfonamide” could include further exploration of its synthesis methods, investigation of its chemical reactions, and assessment of its potential applications in various fields .

properties

IUPAC Name

N-(2-iodophenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO2S/c1-2-3-8-15(13,14)12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOLLNYWYXHJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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